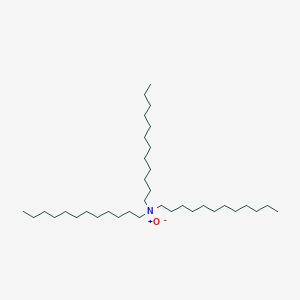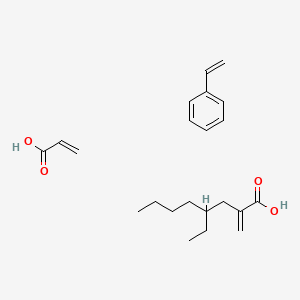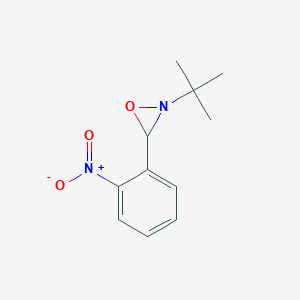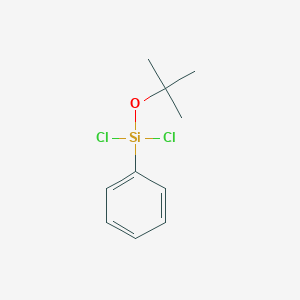
tert-Butoxy(dichloro)phenylsilane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butoxy(dichloro)phenylsilane is an organosilicon compound with the molecular formula C10H13Cl2OSi. It is a versatile reagent used in organic synthesis, particularly for introducing the tert-butoxy group into molecules. This compound is known for its stability and reactivity, making it valuable in various chemical processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
tert-Butoxy(dichloro)phenylsilane can be synthesized through several methods. One common approach involves the reaction of phenylsilane with tert-butyl hydroperoxide in the presence of a catalyst. The reaction typically occurs under mild conditions, such as room temperature, and yields this compound as the primary product .
Industrial Production Methods
In industrial settings, this compound is produced using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process often involves continuous monitoring and control of temperature, pressure, and reactant concentrations to achieve efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
tert-Butoxy(dichloro)phenylsilane undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the tert-butoxy group is replaced by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form corresponding silanols or siloxanes.
Reduction Reactions: It can be reduced to form silanes with different substituents.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkoxides, amines, and thiols. Reactions are typically carried out in polar solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF) at moderate temperatures.
Oxidation: Reagents like hydrogen peroxide or peracids are used under controlled conditions to achieve selective oxidation.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in aprotic solvents.
Major Products
The major products formed from these reactions include tert-butoxy-substituted silanes, silanols, and siloxanes, depending on the reaction conditions and reagents used.
Applications De Recherche Scientifique
tert-Butoxy(dichloro)phenylsilane has a wide range of applications in scientific research:
Chemistry: It is used as a reagent for introducing tert-butoxy groups into organic molecules, facilitating the synthesis of complex organic compounds.
Biology: The compound is employed in the modification of biomolecules, such as peptides and proteins, to study their structure and function.
Medicine: It is used in the development of pharmaceuticals, particularly in the synthesis of drug candidates with improved stability and bioavailability.
Mécanisme D'action
The mechanism of action of tert-Butoxy(dichloro)phenylsilane involves the formation of reactive intermediates, such as silanols or siloxanes, which can further react with other molecules. The tert-butoxy group enhances the stability and reactivity of the compound, allowing it to participate in various chemical transformations. The molecular targets and pathways involved depend on the specific reaction and application.
Comparaison Avec Des Composés Similaires
Similar Compounds
tert-Butoxy(chloro)diphenylsilane: Similar in structure but with two phenyl groups instead of one.
tert-Butoxy(trimethyl)silane: Contains three methyl groups instead of phenyl and chloro groups.
tert-Butoxy(dimethyl)phenylsilane: Contains two methyl groups and one phenyl group.
Uniqueness
tert-Butoxy(dichloro)phenylsilane is unique due to its combination of tert-butoxy, phenyl, and dichloro groups, which confer distinct reactivity and stability. This makes it particularly useful in specific synthetic applications where other similar compounds may not perform as effectively .
Propriétés
Numéro CAS |
17921-74-3 |
|---|---|
Formule moléculaire |
C10H14Cl2OSi |
Poids moléculaire |
249.21 g/mol |
Nom IUPAC |
dichloro-[(2-methylpropan-2-yl)oxy]-phenylsilane |
InChI |
InChI=1S/C10H14Cl2OSi/c1-10(2,3)13-14(11,12)9-7-5-4-6-8-9/h4-8H,1-3H3 |
Clé InChI |
GASFEZZCXBDCKU-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)O[Si](C1=CC=CC=C1)(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


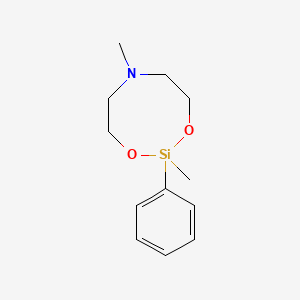
![3-[(2S,3S)-8,13-Diethyl-3,7,12,17-tetramethyl-2,3-dihydroporphyrin-2-yl]propanoic acid](/img/structure/B14703265.png)

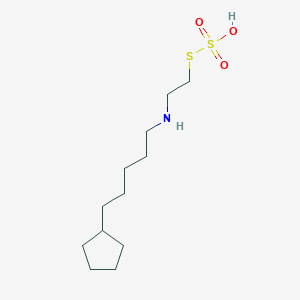
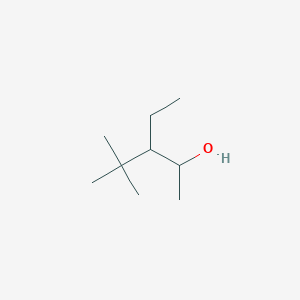
![8a-(3,4-Dichlorophenyl)tetrahydro-2h-pyrrolo[2,1-b][1,3]oxazin-6(7h)-one](/img/structure/B14703281.png)
![Propanenitrile, 3-[(1,1-dimethyl-4-penten-2-ynyl)oxy]-](/img/structure/B14703300.png)
![5,11-Dimethyl[1]benzofuro[2,3-g]isoquinoline](/img/structure/B14703301.png)

